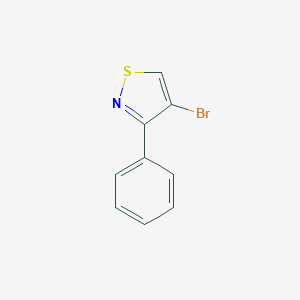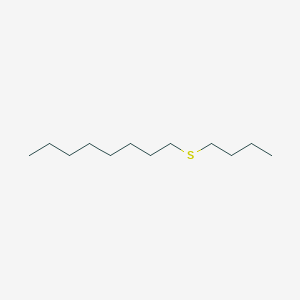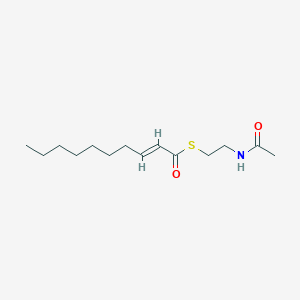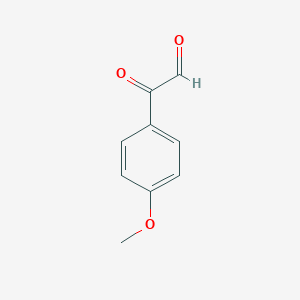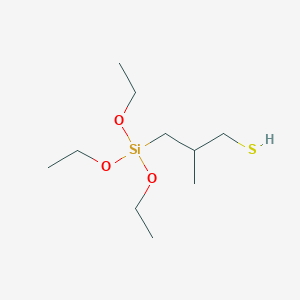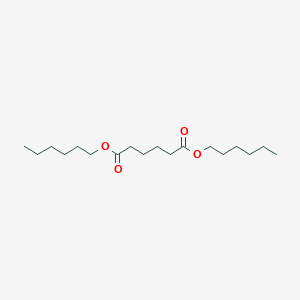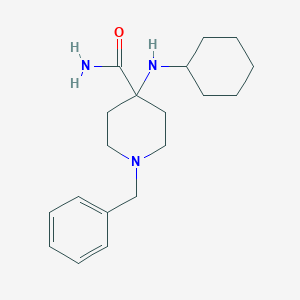
Mercurous bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Mercurous bromide can be synthesized by the oxidation of elemental mercury with elemental bromine . Another method involves adding sodium bromide to a solution of mercury(I) nitrate .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the controlled reaction of mercury with bromine under specific conditions to ensure the purity and desired properties of the final product .
化学反応の分析
Types of Reactions: Mercurous bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to mercury(II) bromide and elemental mercury.
Reduction: Reducing agents such as tin(II) and iron(II) can reduce this compound to elemental mercury.
Substitution: It reacts with chloride ions to form mercury(I) chloride.
Common Reagents and Conditions:
Oxidation: Elemental bromine is used as an oxidizing agent.
Reduction: Tin(II) chloride and iron(II) sulfate are common reducing agents.
Substitution: Hydrochloric acid provides chloride ions for substitution reactions.
Major Products Formed:
Oxidation: Mercury(II) bromide and elemental mercury.
Reduction: Elemental mercury.
Substitution: Mercury(I) chloride.
科学的研究の応用
Mercurous bromide has several scientific research applications, particularly in the field of acousto-optical devices. It is used to develop acousto-optic tunable filters (AOTFs) due to its high refractive index, broad optical bandwidth, and relatively high figure of merit . These properties make it suitable for spectral imaging systems, space exploration, hyper-spectral imaging, and stereoscopic imaging .
作用機序
The mechanism by which mercurous bromide exerts its effects is primarily related to its optical properties. In acousto-optic devices, the compound operates based on the elasto-optical effect, which involves the periodic modulation of the refractive index caused by acoustic waves traveling through the medium . This modulation allows for the tuning of optical filters and the manipulation of light in various applications .
類似化合物との比較
- Mercury(I) chloride (Hg₂Cl₂)
- Mercury(I) iodide (Hg₂I₂)
- Mercury(II) bromide (HgBr₂)
Comparison: Mercurous bromide (Hg₂Br₂) is unique due to its specific optical properties, such as its ability to fluoresce under ultraviolet light and its high refractive index . Compared to mercury(I) chloride and mercury(I) iodide, this compound has distinct applications in acousto-optical devices . Mercury(II) bromide, on the other hand, is used in different contexts, such as in the Koenigs–Knorr reaction for forming glycoside linkages on carbohydrates .
This compound’s combination of optical properties and chemical reactivity makes it a valuable compound in both scientific research and industrial applications.
特性
CAS番号 |
15385-58-7 |
|---|---|
分子式 |
Br2Hg2 |
分子量 |
560.99 g/mol |
IUPAC名 |
bromomercury |
InChI |
InChI=1S/2BrH.2Hg/h2*1H;;/q;;2*+1/p-2 |
InChIキー |
RVARJMCTILSHND-UHFFFAOYSA-L |
SMILES |
Br[Hg].Br[Hg] |
正規SMILES |
Br[Hg].Br[Hg] |
Color/Form |
White powder YELLOW TETRAGONAL CRYSTALS |
密度 |
7.307 |
melting_point |
405 °C |
Key on ui other cas no. |
10031-18-2 15385-58-7 |
物理的記述 |
Mercurous bromide is a white, odorless powder. Darkens on exposure to light. Sublimes at high temperatures. |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
賞味期限 |
Becomes yellow on heating, returning to white on cooling; Darkens on exposure to light |
溶解性 |
0.000004 G SOL IN 100 ML WATER AT 25 °C Insol in ether Sol in fuming nitric acid (prolonged heating), hot concentrated sulfuric acid, hot ammonium carbonate or ammonium succinate solutions INSOL IN ALCOHOLS & ACETONE |
蒸気密度 |
19.3 (AIR= 1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


